ETHYL 2-({3-[2-(4-METHYLBENZENESULFONAMIDO)ETHYL]-[1,2,4]TRIAZOLO[4,3-B]PYRIDAZIN-6-YL}SULFANYL)BUTANOATE
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Overview
Description
ETHYL 2-({3-[2-(4-METHYLBENZENESULFONAMIDO)ETHYL]-[1,2,4]TRIAZOLO[4,3-B]PYRIDAZIN-6-YL}SULFANYL)BUTANOATE is a complex organic compound that belongs to the class of triazolopyridazine derivatives. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The presence of the triazolopyridazine core in the structure imparts unique chemical and biological properties to the compound.
Preparation Methods
The synthesis of ETHYL 2-({3-[2-(4-METHYLBENZENESULFONAMIDO)ETHYL]-[1,2,4]TRIAZOLO[4,3-B]PYRIDAZIN-6-YL}SULFANYL)BUTANOATE involves multiple steps, starting from readily available starting materialsThe reaction conditions often involve the use of organic solvents, catalysts, and controlled temperatures to achieve the desired product with high yield and purity .
Chemical Reactions Analysis
ETHYL 2-({3-[2-(4-METHYLBENZENESULFONAMIDO)ETHYL]-[1,2,4]TRIAZOLO[4,3-B]PYRIDAZIN-6-YL}SULFANYL)BUTANOATE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the sulfonamide or butanoate groups can be replaced with other functional groups.
Scientific Research Applications
ETHYL 2-({3-[2-(4-METHYLBENZENESULFONAMIDO)ETHYL]-[1,2,4]TRIAZOLO[4,3-B]PYRIDAZIN-6-YL}SULFANYL)BUTANOATE has several scientific research applications, including:
Medicinal Chemistry: The compound is studied for its potential as an anticancer agent due to its ability to inhibit specific kinases involved in cancer cell proliferation.
Biological Research: It is used in studies related to enzyme inhibition and protein binding, providing insights into molecular interactions and pathways.
Industrial Applications: The compound’s unique chemical properties make it suitable for use in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of ETHYL 2-({3-[2-(4-METHYLBENZENESULFONAMIDO)ETHYL]-[1,2,4]TRIAZOLO[4,3-B]PYRIDAZIN-6-YL}SULFANYL)BUTANOATE involves its interaction with specific molecular targets, such as kinases and enzymes. The compound binds to the active sites of these proteins, inhibiting their activity and disrupting cellular processes. This inhibition can lead to the suppression of cancer cell growth and proliferation .
Comparison with Similar Compounds
ETHYL 2-({3-[2-(4-METHYLBENZENESULFONAMIDO)ETHYL]-[1,2,4]TRIAZOLO[4,3-B]PYRIDAZIN-6-YL}SULFANYL)BUTANOATE can be compared with other triazolopyridazine derivatives, such as:
[1,2,4]Triazolo[4,3-a]pyrazine Derivatives: These compounds also exhibit kinase inhibitory activity and are studied for their anticancer properties.
[1,2,4]Triazolo[3,4-b][1,3,4]Thiadiazine Derivatives: Known for their antimicrobial and anticancer activities, these compounds share structural similarities with triazolopyridazine derivatives.
[1,2,4]Triazolo[4,3-b][1,2,4,5]Tetrazine Derivatives: These compounds are used in the development of energetic materials and have unique chemical properties.
This compound stands out due to its specific combination of functional groups, which imparts unique biological and chemical properties, making it a valuable compound for research and industrial applications.
Properties
IUPAC Name |
ethyl 2-[[3-[2-[(4-methylphenyl)sulfonylamino]ethyl]-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]sulfanyl]butanoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H25N5O4S2/c1-4-16(20(26)29-5-2)30-19-11-10-17-22-23-18(25(17)24-19)12-13-21-31(27,28)15-8-6-14(3)7-9-15/h6-11,16,21H,4-5,12-13H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZTALQFKIPIBRNT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C(=O)OCC)SC1=NN2C(=NN=C2CCNS(=O)(=O)C3=CC=C(C=C3)C)C=C1 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H25N5O4S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
463.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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